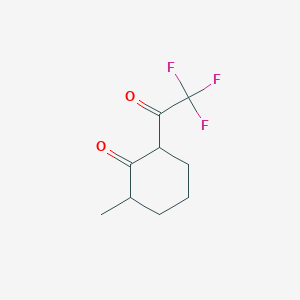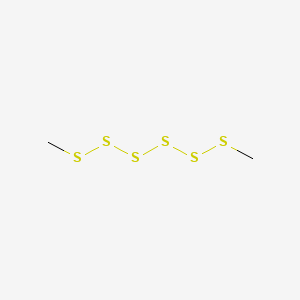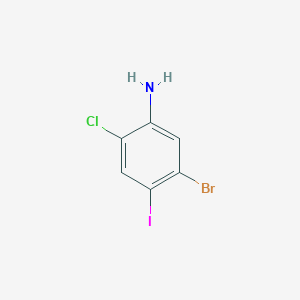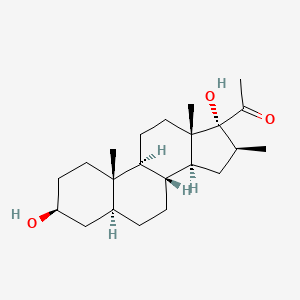
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one is a synthetic steroidal compound. It is characterized by its unique molecular structure, which includes hydroxyl groups at the 3 and 17 positions, a methyl group at the 16 position, and a pregnan-20-one backbone. This compound is often used as an intermediate in the synthesis of other steroidal compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one typically involves multi-step chemical reactions. One common method includes the selective oxidation of precursor steroids, followed by hydrogenation and functional group transformations. For instance, the preparation of related steroidal compounds often involves the use of selective oxidation reagents like Jones’ Reagent and hydrogenation processes using catalysts such as ruthenium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Jones’ Reagent to form ketones or other oxidized derivatives.
Substitution: The hydroxyl groups at the 3 and 17 positions can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones’ Reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) is used for reduction reactions.
Substitution: Various alkylating agents and acid catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one has several scientific research applications:
Biology: This compound is used in the study of steroid hormone pathways and their biological effects.
Wirkmechanismus
The mechanism of action of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can interact with steroid hormone receptors, influencing gene expression and cellular functions. The hydroxyl groups at the 3 and 17 positions play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound is a derivative of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one and is used in similar applications.
3b,14b,16b-Trihydroxy-5a-bufa-20,22-dienolide: Another steroidal compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various steroidal derivatives highlights its versatility and importance in steroid chemistry .
Eigenschaften
Molekularformel |
C22H36O3 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h13,15-19,24-25H,5-12H2,1-4H3/t13-,15-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
RGHGKGRVFXQGOV-RKCQDTMWSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
Kanonische SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


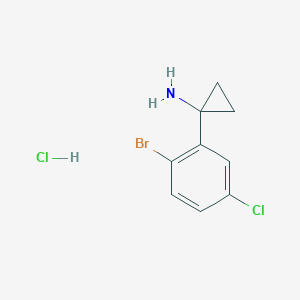
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
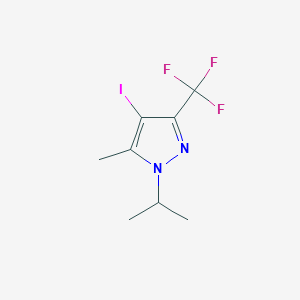
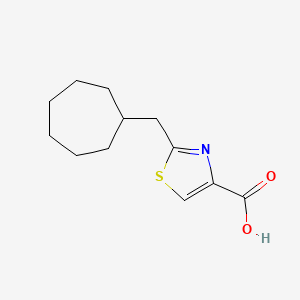
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)



